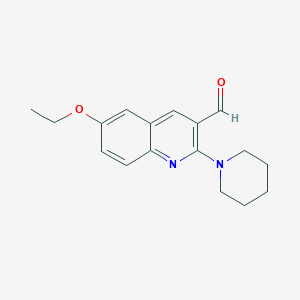

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde

CAS No.:

Cat. No.: VC15904274

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O2 |

|---|---|

| Molecular Weight | 284.35 g/mol |

| IUPAC Name | 6-ethoxy-2-piperidin-1-ylquinoline-3-carbaldehyde |

| Standard InChI | InChI=1S/C17H20N2O2/c1-2-21-15-6-7-16-13(11-15)10-14(12-20)17(18-16)19-8-4-3-5-9-19/h6-7,10-12H,2-5,8-9H2,1H3 |

| Standard InChI Key | OKZBHTRVHIKMTL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde (C₁₇H₂₀N₂O₂) features a quinoline core substituted at positions 2, 3, and 6. The 2-piperidinyl group arises from nucleophilic aromatic substitution (SNAr), replacing a chlorine atom in precursor 2-chloroquinoline-3-carbaldehydes . The 6-ethoxy group (-OCH₂CH₃) is introduced via alkoxylation, typically using ethanol under basic conditions. The 3-carbaldehyde (-CHO) group enables condensation and cyclization reactions, forming Schiff bases or fused heterocycles .

Physicochemical Properties

While experimental data for this specific compound remain limited, analogs suggest:

-

Molecular Weight: 284.35 g/mol

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the piperidinyl and aldehyde groups .

-

Reactivity: The aldehyde undergoes nucleophilic addition, while the piperidinyl group participates in hydrogen bonding and hydrophobic interactions .

Table 1: Comparative Properties of Quinoline-3-carbaldehyde Derivatives

Synthetic Methodologies

Precursor Synthesis

The compound is synthesized from 2-chloro-6-ethoxyquinoline-3-carbaldehyde, which is prepared via the Vilsmeier-Haack reaction:

-

Quinoline Core Formation: 6-Ethoxyquinoline is formylated at position 3 using POCl₃ and DMF .

-

Chlorination: Phosphorus oxychloride introduces chlorine at position 2, yielding 2-chloro-6-ethoxyquinoline-3-carbaldehyde .

Piperidinyl Substitution

The chlorine atom at position 2 is replaced by piperidine under SNAr conditions:

-

Mechanism: Base deprotonates piperidine, generating a nucleophile that displaces chloride.

Table 2: Optimization of Piperidinyl Substitution

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | EtOH | 78 | 8 | 85 |

| NaOH | DMF | 100 | 4 | 72 |

| Et₃N | THF | 66 | 12 | 68 |

| Data adapted from . |

Alternative Routes

-

Microwave-Assisted Synthesis: Reduces reaction time to 15–30 minutes with comparable yields .

-

One-Pot Methods: Combine alkoxylation and amination steps using PEG-400 as a green solvent .

Reactivity and Derivative Formation

Schiff Base Formation

The aldehyde group condenses with primary amines to form imines:

-

Example: Reaction with aniline derivatives yields 1-(2-piperidinyl-6-ethoxyquinolin-3-yl)-N-arylmethanimines .

-

Catalysts: Acetic acid or l-proline enhance yields (80–92%) .

Cyclization Reactions

-

Pyrano[3,2-c]chromenones: 6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde reacts with 4-hydroxycoumarin under ultrasonic irradiation, forming fused heterocycles with antitumor activity .

-

Triazolyl Derivatives: Click chemistry with azides yields 1,2,3-triazoles, evaluated as kinase inhibitors .

Table 3: Biological Activities of Key Derivatives

Applications in Drug Discovery

Kinase Inhibition

Hybrids of 6-ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde exhibit dual PIM-1/2 kinase inhibition:

-

Mechanism: The quinoline core binds the ATP pocket, while the piperidinyl group stabilizes hydrophobic residues .

-

Lead Compound: 5-[(6-Ethoxy-2-piperidinylquinolin-3-yl)methylene]-2,4-thiazolidinedione shows IC₅₀ = 1.2 μM against PIM-1 .

Anticancer Activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume